REACTION_CXSMILES
|
C([O:5][C:6]([C:8]1[NH:9][C:10]([CH3:19])=[C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:12]=1[CH3:13])=O)(C)(C)C.C(OCC)(OCC)OCC>FC(F)(F)C(O)=O>[CH3:19][C:10]1[NH:9][C:8]([CH:6]=[O:5])=[C:12]([CH3:13])[C:11]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)C=1NC(=C(C1C)C(=O)OCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 15° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=C(C1C(=O)OCC)C)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |